molecular formula C15H28OSi B8529422 3-Tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne

3-Tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne

Cat. No.: B8529422
M. Wt: 252.47 g/mol
InChI Key: HQSDNUBPNJEFFQ-UHFFFAOYSA-N
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Description

3-Tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne is a useful research compound. Its molecular formula is C15H28OSi and its molecular weight is 252.47 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

tert-butyl-(1-cyclohexylprop-2-ynoxy)-dimethylsilane

InChI

InChI=1S/C15H28OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h1,13-14H,8-12H2,2-6H3

InChI Key

HQSDNUBPNJEFFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C#C)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (S)-3-cyclohexyl-1-propyn-3.ol, (obtained according to Preparation 5.A) (2.76 g, 0.02 mol), in 10 ml N,N-dimethylformamide (DMF), cooled to 0° C., was added imidazole (2.1 g), followed by tert-butyldimethylchlorosilane (3.1 g, 0.02 mol). The mixture was stirred for 3 h. Water (80 ml) and hexane (80 ml) were added; the organic layer was separated and combined with 2×80 ml of hexane extractions of the aqueous layer. The solvent was removed (in vacuo), after drying over sodium sulfate, to give a crude residue (4.3 g) which was chromatographed on silica gel (80 g), eluting with ethyl acetate-hexane (2:1, v/v) to afford 3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (S)-3-cyclohexyl-1-propyn-3-ol, (obtained according to Preparation 7.A. and 8.A. (2.76 g, 0.02 mol), in 10 ml N,N-dimethylformamide (DMF), cooled to 0° C., was added imidazole (2.1 g), followed by tertbutyldimethylchlorosilane (3.1 g, 0.02 mol). The mixture was stirred for 3 h. Water (80 ml) and hexane (80 ml) were added; the organic layer was separated and combined with 2×80 ml of hexane extractions of the aqueous layer. The solvent was removed (in vacuo), after drying over sodium sulfate, to give a crude residue (4.3 g) which was chromatographed on silica gel (80 g), eluting with ethyl acetate-hexane (2:1, v/v) to afford 3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne.
[Compound]
Name
7.A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8.A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six

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